3,3-Bis(hydroxymethyl)-1-(phenylmethyl)-4-piperidinone
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Overview
Description
3,3-Bis(hydroxymethyl)-1-(phenylmethyl)-4-piperidinone is a chemical compound with a unique structure that includes a piperidinone ring substituted with hydroxymethyl and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-1-(phenylmethyl)-4-piperidinone typically involves the reaction of piperidinone derivatives with formaldehyde and benzyl chloride under basic conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(hydroxymethyl)-1-(phenylmethyl)-4-piperidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form corresponding alcohols.
Substitution: The phenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Bis(hydroxymethyl)-1-(phenylmethyl)-4-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(hydroxymethyl)-1-(phenylmethyl)-4-piperidinone involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylmethyl group can interact with hydrophobic pockets in proteins, affecting their function. The piperidinone ring can participate in various chemical reactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(hydroxymethyl)-1-(phenylmethyl)-4-piperidinol
- 3,3-Bis(hydroxymethyl)-1-(phenylmethyl)-4-piperidine
Uniqueness
3,3-Bis(hydroxymethyl)-1-(phenylmethyl)-4-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and phenylmethyl groups on the piperidinone ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
217463-55-3 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-benzyl-3,3-bis(hydroxymethyl)piperidin-4-one |
InChI |
InChI=1S/C14H19NO3/c16-10-14(11-17)9-15(7-6-13(14)18)8-12-4-2-1-3-5-12/h1-5,16-17H,6-11H2 |
InChI Key |
HLKSGXUAYCCPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)(CO)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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